molecular formula C22H22N2O5 B2402828 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide CAS No. 887224-46-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide

Katalognummer: B2402828
CAS-Nummer: 887224-46-6
Molekulargewicht: 394.427
InChI-Schlüssel: IPZJIXOJRHSQFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C19H22N2O3C_{19}H_{22}N_{2}O_{3} and a molecular weight of approximately 342.39 g/mol. The compound features a complex arrangement that includes a dioxin moiety and a benzofuran structure, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₃
Molecular Weight342.39 g/mol
CAS Number2034258-55-2

The primary mechanism through which this compound exerts its effects is through the inhibition of PARP1. PARP1 plays a critical role in DNA repair mechanisms, particularly in the context of single-strand breaks. Inhibition of PARP1 can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

Inhibition Potency

In vitro studies have demonstrated that this compound exhibits significant PARP1 inhibitory activity. For instance, related compounds have shown IC₅₀ values ranging from 0.082 μM to 5.8 μM against PARP1 . The specific IC₅₀ value for this compound has not been explicitly detailed in current literature but is expected to be within a similar range based on structural analogs.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the dioxin and benzofuran moieties significantly influence the biological activity of the compound. For example:

  • Substituent Variations: Introduction of various substituents on the benzofuran ring has been shown to enhance or diminish PARP1 inhibition.
SubstituentEffect on Activity
Nitro groupDecreased activity
Hydroxyl groupIncreased activity
Alkyl chain lengthOptimal at pentyl

These findings suggest that careful modification of functional groups can lead to improved potency and selectivity for PARP1 inhibition.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on PARP Inhibitors : A study published in Nature identified several compounds with varying degrees of PARP1 inhibition. Among them was a structurally similar compound that demonstrated an IC₅₀ value of 0.88 μM . This highlights the potential for this compound to be developed into a potent therapeutic agent.
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines have indicated that compounds with similar structures can induce apoptosis through DNA damage accumulation when combined with other chemotherapeutic agents . This synergistic effect could enhance treatment efficacy in resistant cancer types.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide can be achieved through various organic reactions including:

  • Condensation Reactions : Utilizing amines and carboxylic acids to form amides.
  • Cyclization Processes : Formation of the dioxin and benzofuran rings through cyclization reactions involving appropriate precursors.
  • Functionalization : Modifying existing compounds to introduce the desired functional groups.

Anticancer Properties

Research indicates that compounds related to the dioxin family exhibit significant anticancer activities. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxin have been studied for their ability to inhibit tumor growth in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Cholesteryl Ester Transfer Protein Inhibition

A related class of compounds has been identified as potent inhibitors of cholesteryl ester transfer protein (CETP). Such inhibition is beneficial for increasing high-density lipoprotein cholesterol levels, which is crucial in cardiovascular health . The structure-activity relationship studies suggest that modifications on the dioxin core can enhance potency against CETP.

Neuroprotective Effects

Preliminary studies have indicated that compounds containing the benzo[b][1,4]dioxin structure may possess neuroprotective properties. These effects are hypothesized to arise from their ability to modulate oxidative stress and inflammation in neuronal tissues .

Cardiovascular Diseases

Given its potential as a CETP inhibitor, this compound could be explored as a therapeutic agent for managing dyslipidemia and reducing cardiovascular risks.

Cancer Treatment

The anticancer properties suggest possible applications in oncology, particularly in developing targeted therapies for specific cancer types where traditional treatments are ineffective or cause significant side effects.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in clinical settings:

StudyCompoundFindings
CETP InhibitorPotent inhibition with IC50 values < 30 nM; improved HDL levels in animal models.
Dioxin DerivativeSignificant tumor growth inhibition in breast cancer cell lines; apoptosis induction confirmed via flow cytometry.
NeuroprotectionReduction in oxidative stress markers in neuronal cell cultures treated with related compounds.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-2-3-8-19(25)24-20-15-6-4-5-7-16(15)29-21(20)22(26)23-14-9-10-17-18(13-14)28-12-11-27-17/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZJIXOJRHSQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.